Cas no 86454-34-4 (1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde)
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxaldehyde,1-(4-ethoxyphenyl)-
- 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde,1-(4-ethoxyphenyl)-(9CI)
- 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
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- Inchi: 1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3
- InChI Key: DUMUNLDIUQZSDB-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)N1C=CC=C1C=O
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333287-1g |
1-(4-Ethoxyphenyl)-1h-pyrrole-2-carbaldehyde |
86454-34-4 | 95%+ | 1g |
$344 | 2021-06-16 | |
| TRC | E940595-50mg |
1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940595-100mg |
1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E940595-500mg |
1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM333287-1g |
1-(4-Ethoxyphenyl)-1h-pyrrole-2-carbaldehyde |
86454-34-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189649-1g |
1-(4-Ethoxyphenyl)-1h-pyrrole-2-carbaldehyde |
86454-34-4 | 98% | 1g |
¥3507.00 | 2024-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3459-1G |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 95% | 1g |
¥ 2,679.00 | 2023-04-13 | |
| Enamine | EN300-6503152-0.05g |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 95% | 0.05g |
$64.0 | 2023-07-09 | |
| Enamine | EN300-6503152-0.1g |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 95% | 0.1g |
$66.0 | 2023-07-09 | |
| Enamine | EN300-6503152-0.25g |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
86454-34-4 | 95% | 0.25g |
$92.0 | 2023-07-09 |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Suppliers
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
Introduction to 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 86454-34-4)
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 86454-34-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a pyrrole core substituted with an ethoxy group on the phenyl ring, making it a versatile intermediate in synthetic chemistry and a potential building block for biologically active molecules.
The molecular structure of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring fused with an aromatic benzene ring, where the benzene ring is further functionalized with an ethoxy group at the para position relative to the aldehyde functionality. This arrangement imparts unique electronic and steric properties to the molecule, which are highly valued in medicinal chemistry for modulating enzyme activity and receptor binding.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives due to their broad spectrum of biological activities. The aldehyde group in 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde serves as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecules through condensation reactions, oxidation, or reduction processes. These transformations are crucial for developing novel therapeutic agents targeting various diseases.
One of the most compelling applications of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde lies in its role as a precursor for small-molecule drugs. Researchers have leveraged this compound to design molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and pain.
Moreover, the pyrrole moiety is well-known for its ability to interact with biological targets such as heme-containing enzymes and metalloproteins. This interaction is particularly relevant in the development of antimalarial and antitubercular drugs. The ethoxy group on the phenyl ring enhances lipophilicity, which can improve drug membrane permeability—a critical factor for oral bioavailability. Such structural features make 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde a valuable scaffold for drug discovery efforts.
Recent advancements in computational chemistry have further accelerated the exploration of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde's potential. Molecular docking simulations have been employed to predict how this compound might bind to specific protein targets, providing insights into its mechanism of action. These simulations have guided experimental efforts by highlighting promising modifications that could enhance binding affinity or selectivity.
The synthesis of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors such as 4-methoxybenzaldehyde and pyrrole derivatives. Catalytic methods have been optimized to improve yield and purity, ensuring that researchers can obtain high-quality material for downstream applications. Techniques like palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired pyrrole-benzene linkage efficiently.
In industrial settings, process optimization is crucial for scaling up the production of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde while maintaining cost-effectiveness and environmental sustainability. Green chemistry principles are increasingly being applied to reduce waste and energy consumption during synthesis. For example, solvent-free reactions or the use of recyclable catalysts have been explored to minimize environmental impact without compromising product quality.
The versatility of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde extends beyond pharmaceutical applications. It has found utility in materials science as well, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the pyrrole and benzene rings allows for efficient charge transport, making this compound a candidate for use in electronic devices.
Future research directions may focus on exploring new synthetic pathways to diversify derivatives of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde while maintaining or improving its pharmacological profile. Additionally, investigating its behavior in living systems through preclinical studies could uncover novel therapeutic applications or adverse effects that were not apparent from in vitro assays alone.
In conclusion, 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 86454-34-4) represents a promising compound with broad utility across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, materials science, and advanced chemical synthesis. As research continues to uncover new possibilities for this molecule, its importance is likely to grow within both academic and industrial contexts.
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